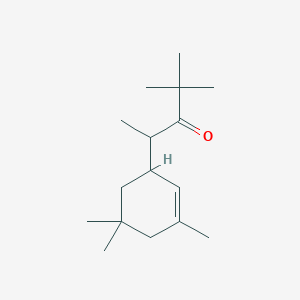![molecular formula C28H40N6O2 B12607639 N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] CAS No. 646068-28-2](/img/structure/B12607639.png)
N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]: is a complex organic compound that features a hexane backbone with two piperidine rings, each substituted with a pyridine ring and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] typically involves the following steps:
Formation of the Hexane Backbone: The hexane backbone can be synthesized through the reaction of hexane-1,6-diamine with suitable reagents.
Attachment of Piperidine Rings: The piperidine rings are introduced through a nucleophilic substitution reaction, where the hexane backbone reacts with piperidine derivatives.
Introduction of Pyridine Rings: The pyridine rings are attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of Carboxamide Groups:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide groups, converting them to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation Products: N-oxides of the piperidine rings.
Reduction Products: Amines derived from the carboxamide groups.
Substitution Products: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Diagnostics: It can be used in the development of diagnostic tools and imaging agents.
Industry:
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.
Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has a similar hexane backbone but different substituents on the piperidine rings.
N,N’-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide): Another related compound with aziridine rings instead of piperidine.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine backbone with carboxamide groups.
Uniqueness: N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] is unique due to its specific combination of a hexane backbone, piperidine rings, pyridine rings, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
646068-28-2 |
|---|---|
Formule moléculaire |
C28H40N6O2 |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
1-pyridin-4-yl-N-[6-[(1-pyridin-4-ylpiperidine-4-carbonyl)amino]hexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H40N6O2/c35-27(23-9-19-33(20-10-23)25-5-15-29-16-6-25)31-13-3-1-2-4-14-32-28(36)24-11-21-34(22-12-24)26-7-17-30-18-8-26/h5-8,15-18,23-24H,1-4,9-14,19-22H2,(H,31,35)(H,32,36) |
Clé InChI |
ITLLVFZJVDGTSF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCCCCCCNC(=O)C2CCN(CC2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
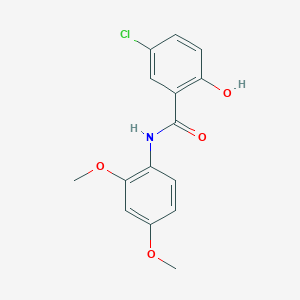
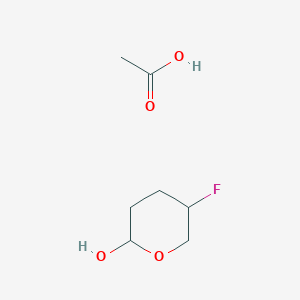
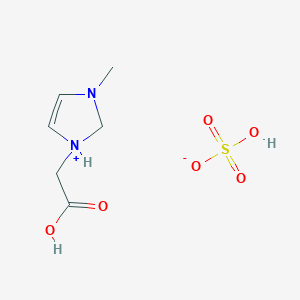
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
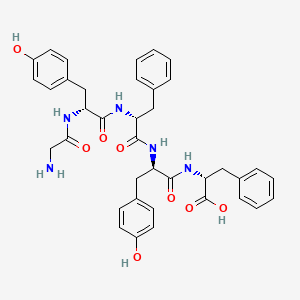
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
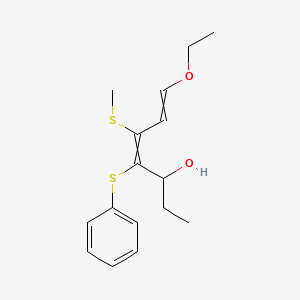


![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
